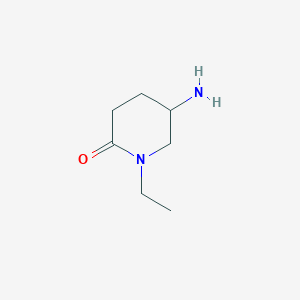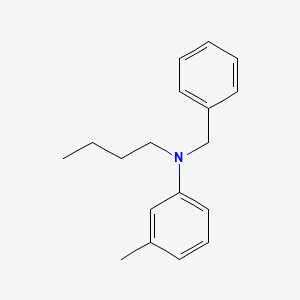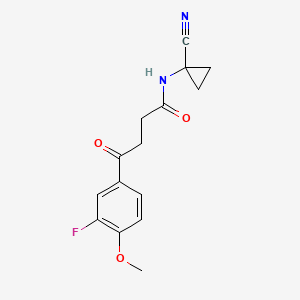![molecular formula C8H12F3N3O B2872690 [1-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]methanamine CAS No. 1883717-03-0](/img/structure/B2872690.png)
[1-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]methanamine is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a pyrazole derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of [1-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]methanamine is not fully understood. However, it is believed to act as a modulator of various cellular pathways. It has been shown to inhibit the activity of protein kinases such as Aurora A and B, which are involved in cell division and proliferation. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
[1-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]methanamine has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
[1-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]methanamine has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used as a building block for the synthesis of various compounds. It has also been shown to have low toxicity in animal models. However, one limitation of [1-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]methanamine is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of [1-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]methanamine. One direction is the development of novel compounds based on [1-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]methanamine for the treatment of various diseases. Another direction is the investigation of the mechanism of action of [1-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]methanamine in more detail. Additionally, the development of new synthesis methods and the improvement of the solubility of [1-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]methanamine could also be explored.
Conclusion:
In conclusion, [1-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]methanamine is a pyrazole derivative that has been extensively studied for its potential applications in scientific research. It has been shown to have various biochemical and physiological effects and has been investigated for its potential as a therapeutic agent for the treatment of various diseases. The development of novel compounds based on [1-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]methanamine and the investigation of its mechanism of action in more detail are potential future directions for the study of this compound.
Synthesis Methods
The synthesis of [1-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]methanamine has been achieved using different methods. One of the most common methods is the reaction of 1-methyl-5-pyrazolone with 2,2,2-trifluoroacetaldehyde followed by reduction with sodium borohydride. Another method involves the reaction of 1-methyl-5-pyrazolone with 2,2,2-trifluoroethyl chloroformate followed by reduction with lithium aluminum hydride.
Scientific Research Applications
[1-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]methanamine has been extensively studied for its potential applications in scientific research. It has been used as a building block for the synthesis of various compounds such as pyrazole-based inhibitors of protein kinases, pyrazole-based ligands for metal ions, and pyrazole-based fluorescent dyes. It has also been investigated for its potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and diabetes.
properties
IUPAC Name |
[1-methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N3O/c1-14-7(6(2-12)3-13-14)4-15-5-8(9,10)11/h3H,2,4-5,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHXADDZKHGYON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CN)COCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(2,3-dimethylphenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2872620.png)
![3-(morpholinocarbonyl)-1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2872621.png)
![N-(1-cyanocycloheptyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2872622.png)
![Ethyl 3-(4-chlorophenyl)-5-(2-(4-chlorophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2872623.png)

![1-cyclopentyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2872626.png)
![8-{4-[(3-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2872627.png)
